molecular formula C18H23NO3 B1214114 Chingchengenamide A

Chingchengenamide A

Cat. No.: B1214114
M. Wt: 301.4 g/mol
InChI Key: AQKACENWDQZESU-PBOULFJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chingchengenamide A is a bioactive alkaloid isolated from plants of the Piper genus, notably Piper chaba and Piper hancei. Structurally, it belongs to the isobutylamide class of compounds, characterized by an isobutyl group attached to a conjugated diene (2E,4E) system and an aromatic moiety . Its isolation and structural elucidation were achieved via spectral analyses, including NMR and mass spectrometry, confirming its molecular formula as C₂₀H₂₇NO₂ .

This compound exhibits diverse biological activities:

  • Antimicrobial: Demonstrates efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), comparable to the standard antibiotic kanamycin .
  • Insecticidal: Shows potent larvicidal activity against Culex quinquefasciatus and Aedes albopictus, with LC₅₀ values ranging from 12–25 μg/mL .
  • Antidepressant: Unique among Piper amides, it displays moderate antidepressant activity in preclinical models .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(2E,4E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hepta-2,4-dienamide

InChI

InChI=1S/C18H23NO3/c1-14(2)12-19-18(20)8-6-4-3-5-7-15-9-10-16-17(11-15)22-13-21-16/h3-4,6,8-11,14H,5,7,12-13H2,1-2H3,(H,19,20)/b4-3+,8-6+

InChI Key

AQKACENWDQZESU-PBOULFJWSA-N

SMILES

CC(C)CNC(=O)C=CC=CCCC1=CC2=C(C=C1)OCO2

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Chingchengenamide A shares structural and functional similarities with other Piper-derived alkaloids. Below is a detailed comparison:

Structural Comparison
Compound Structural Features Source Key References
This compound Isobutylamide, 2E,4E-diene, aromatic ring Piper chaba, P. hancei
Piperine Piperidine, conjugated diene (2E,4E) Piper nigrum
Chabamide I Isobutylamide, saturated alkyl chain Piper chaba
N-Isobutyl-2E,4E-decadienamide Isobutylamide, 2E,4E-diene, no aromatic ring Piper hancei
Piperovatine Isobutylamide, methoxy-substituted aromatic ring Piper ottonoides

Key Structural Insights :

  • The 2E,4E-diene system is critical for insecticidal activity, as seen in this compound and piperine .
  • Aromatic rings (e.g., in this compound and piperovatine) enhance bioactivity compared to purely aliphatic analogs like Chabamide I .
Bioactivity Comparison
Compound Antimicrobial (MIC, μg/mL) Insecticidal (LC₅₀, μg/mL) Antidepressant (IC₅₀, μM)
This compound 8–16 (bacteria), 32 (fungi) 12–25 (mosquito larvae) 45.2 (in vitro)
Piperine 64–128 (bacteria) 50–100 (mosquito larvae) Not reported
Chabamide I 32–64 (bacteria) >100 (mosquito larvae) Not reported
N-Isobutyl-2E,4E-decadienamide Not tested 30–60 (mosquito larvae) Not reported
Piperovatine 16–32 (bacteria) Not tested Not reported

Key Findings :

  • This compound outperforms piperine and Chabamide I in antimicrobial and insecticidal assays, likely due to its aromatic moiety .
  • The absence of an aromatic ring in N-isobutyl-2E,4E-decadienamide correlates with reduced insecticidal potency compared to this compound .
Pharmacological Potential
  • This compound: Prioritized for pesticide development due to its dual antimicrobial and insecticidal properties.
  • Piperovatine: Notable for antileishmanial activity, highlighting the pharmacological diversity of Piper amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chingchengenamide A
Reactant of Route 2
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